Pentaphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaphyrin is a type of expanded porphyrin, a macrocyclic compound consisting of five pyrrole units linked together.
Preparation Methods
Pentaphyrin can be synthesized through several routes. One common method involves the acid-catalyzed condensation of pyrrole with aldehydes, followed by oxidation. For example, the synthesis of [22]this compound involves the condensation of dipyrromethane dicarbinol with tripyrrane, followed by oxidation with DDQ . Another method involves the use of strong acids to protonate the compound, which can then bind to anions .
Chemical Reactions Analysis
Pentaphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form singlet oxygen species, which are useful in photodynamic therapy . It can also form complexes with metals, such as rhodium(I), through coordination reactions . Common reagents used in these reactions include POCl3 and triethylamine .
Scientific Research Applications
In chemistry, it is used as a photosensitizing agent for water disinfection and photodynamic therapy of cancer . In biology, it has been explored for its ability to generate reactive oxygen species, which can damage biological materials . In medicine, it is being investigated for its potential use in treating cancer and other diseases through photodynamic therapy . In industry, it is used in the development of near-infrared materials .
Mechanism of Action
Comparison with Similar Compounds
Pentaphyrin is unique among expanded porphyrins due to its structure and electronic properties. Similar compounds include sapphyrin, which is another type of expanded porphyrin with five pyrrole units . Other related compounds include porphycene and N-confused porphyrins, which have different arrangements of pyrrole units . This compound’s ability to generate singlet oxygen species and form metal complexes makes it particularly useful in photodynamic therapy and other applications .
Properties
CAS No. |
144728-67-6 |
---|---|
Molecular Formula |
C25H17N5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(26),2,4,6,8,10,12,14,16(28),17,19,21(27),22,24-tetradecaene |
InChI |
InChI=1S/C25H17N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-15,26-27H |
InChI Key |
YXIXFIMWVQIEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C6C=CC(=N6)C=C1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.